A-83-01

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

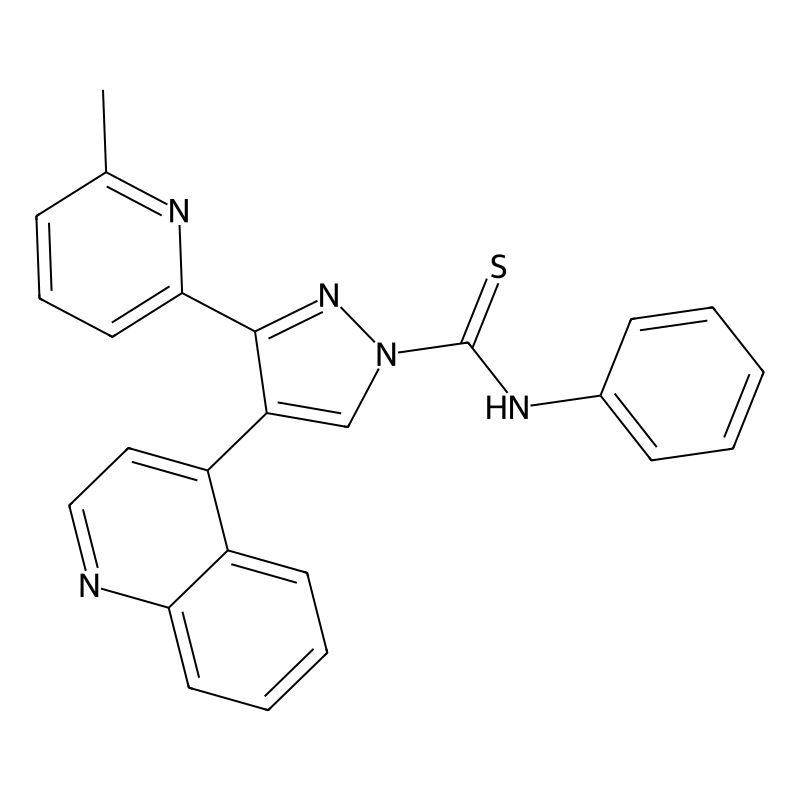

A 83-01, chemically known as 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide, is a selective inhibitor of the transforming growth factor-beta receptor type I (ALK5), activin receptor-like kinase 4 (ALK4), and nodal receptor type I (ALK7). It has a molecular formula of C25H19N5S and a molecular weight of 421.52 g/mol. The compound is characterized by its high purity, typically exceeding 98%, and is primarily utilized in laboratory research settings to explore cellular signaling pathways, particularly those involving TGF-beta and related receptors .

There is no scientific research available on the mechanism of action for this compound.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult with a safety data sheet (SDS) for similar compounds if available.

A 83-01 functions by inhibiting the phosphorylation of Smad2, a key mediator in the TGF-beta signaling pathway. The compound exhibits IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7, demonstrating its potency as an inhibitor . This inhibition disrupts the epithelial-to-mesenchymal transition (EMT) induced by TGF-beta, which is crucial in various physiological and pathological processes including cancer metastasis and fibrosis .

The biological activity of A 83-01 is significant in stem cell research and cancer biology. It has been shown to inhibit the differentiation of rat induced pluripotent stem cells (riPSCs) while enhancing clonal expansion efficiency. Additionally, it supports the maintenance of homogeneity and long-term self-renewal of human induced pluripotent stem cells (iPSCs) . The compound also promotes neural differentiation of human pluripotent stem cells when used in conjunction with other factors .

The primary applications of A 83-01 include:

- Stem Cell Research: Used to maintain pluripotency in stem cell cultures and promote specific differentiation pathways.

- Cancer Research: Investigated for its role in inhibiting tumor progression by blocking TGF-beta signaling pathways.

- Fibrosis Studies: Explored for its potential to mitigate fibrotic responses in various tissues by inhibiting EMT .

Research has demonstrated that A 83-01 interacts specifically with TGF-beta signaling pathways, leading to decreased transcriptional activity associated with ALK5, ALK4, and ALK7 receptors. It has minimal effects on other kinases such as ALK1, ALK2, ALK3, and MAPK pathways, highlighting its selectivity. These interactions are crucial for understanding how modulation of these pathways can influence cellular behaviors in both normal physiology and disease states .

A 83-01 shares similarities with several other compounds that target TGF-beta signaling pathways. Here are some notable examples:

| Compound Name | Chemical Structure | Target Receptors | IC50 Values |

|---|---|---|---|

| SB 431542 | N/A | ALK5 | ~10 nM |

| LY2109761 | N/A | ALK5, ALK4 | ~50 nM |

| Galunisertib | N/A | ALK5 | ~20 nM |

Uniqueness of A 83-01

A 83-01 is distinguished from these compounds by its broader inhibitory profile against multiple receptors (ALK4 and ALK7) alongside its potent inhibition of ALK5. This multi-target capability may provide additional therapeutic avenues in conditions where TGF-beta signaling plays a critical role .

A 83-01 functions as a potent adenosine triphosphate-competitive inhibitor that targets the kinase domains of activin receptor-like kinases through a well-defined structural mechanism [1] [2]. The compound adopts a Type II inhibitor binding mode, occupying both the adenosine triphosphate binding site and an adjacent allosteric pocket within the kinase domain [3]. The molecular architecture of A 83-01 consists of a pyrazole-quinoline core scaffold connected to a 6-methylpyridine moiety through a phenylcarbothioamide linker, creating a rigid framework optimized for kinase binding [4] [5].

The structural basis for inhibition centers on the compound's ability to form multiple high-affinity interactions within the kinase active site. The pyrazole ring system serves as the primary anchoring point, establishing critical hydrogen bonds with key catalytic residues including aspartic acid-351 and lysine-232 within the ALK5 kinase domain [6] [3]. These interactions effectively disrupt the kinase's ability to phosphorylate downstream substrates by preventing productive adenosine triphosphate binding and subsequent catalytic turnover.

Crystallographic analysis reveals that A 83-01 exploits a unique selectivity pocket adjacent to the adenosine triphosphate binding site, which is formed by serine-280 in ALK5 [3]. This selectivity pocket is not occupied by adenosine triphosphate under normal physiological conditions, allowing A 83-01 to achieve enhanced specificity through additional binding interactions that are unavailable to the natural substrate. The 6-methylpyridine moiety of A 83-01 specifically targets this selectivity pocket, contributing significantly to the compound's preferential binding to ALK4, ALK5, and ALK7 over other kinase family members.

Kinase Domain Interactions

The kinase domain interactions of A 83-01 involve a complex network of molecular contacts that span multiple structural regions within the target receptors [6] [7]. Detailed structure-activity relationship studies demonstrate that the quinoline moiety of A 83-01 forms extensive π-π stacking interactions with aromatic residues in the adenosine triphosphate binding pocket, while simultaneously engaging in hydrophobic contacts with the hinge region connecting the amino-terminal and carboxyl-terminal lobes of the kinase domain [3].

The carbothioamide linker plays a crucial role in maintaining optimal binding geometry, providing the conformational flexibility necessary for the compound to adopt its preferred binding conformation within the kinase active site [5]. Nuclear magnetic resonance and X-ray crystallographic studies indicate that this linker allows A 83-01 to bridge between the adenosine triphosphate binding pocket and the selectivity pocket, maximizing the total binding surface area and enhancing overall binding affinity.

Kinetic analysis reveals that A 83-01 exhibits non-competitive inhibition kinetics with respect to adenosine triphosphate, consistent with its Type II inhibitor classification [7]. The compound demonstrates slow binding kinetics, indicating formation of a stable enzyme-inhibitor complex that dissociates slowly compared to substrate turnover rates. This kinetic profile contributes to the compound's potent and sustained inhibitory effects on target kinases.

The binding interactions extend beyond the immediate active site to include contacts with regulatory regions that modulate kinase activation [6]. A 83-01 appears to stabilize an inactive conformation of the kinase domain, preventing the conformational changes necessary for catalytic activation even in the presence of upstream activating signals.

Transforming Growth Factor-β Type I Receptor (ALK5) Inhibition

A 83-01 demonstrates exceptional potency against ALK5 with an inhibitory concentration of 12 nanomolar, representing one of the most potent small molecule inhibitors of this receptor reported to date [1] [2] [8]. The mechanism of ALK5 inhibition involves direct binding to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition effectively blocks the canonical transforming growth factor-β signaling pathway by preventing phosphorylation of SMAD2 and SMAD3 transcription factors [8] [6].

The structural basis for ALK5 selectivity arises from specific amino acid differences in the kinase domain compared to other family members [3]. The presence of serine-280 in ALK5 creates a unique binding environment that accommodates the 6-methylpyridine substituent of A 83-01, contributing to its enhanced affinity for this particular receptor. Additionally, the spatial arrangement of key binding residues including histidine-283, aspartic acid-351, and lysine-232 provides an optimal binding surface for the compound's pyrazole-quinoline core [3].

Functional studies demonstrate that A 83-01 completely abolishes transforming growth factor-β-induced SMAD2/3 phosphorylation at concentrations as low as 300 nanomolar [6]. This inhibition translates to effective blockade of transforming growth factor-β-mediated biological responses including epithelial-to-mesenchymal transition, growth inhibition, and extracellular matrix production. The compound's ability to prevent transforming growth factor-β signaling has made it a valuable research tool for investigating the physiological and pathological roles of this pathway.

Comparative analysis with other ALK5 inhibitors reveals that A 83-01 exhibits superior potency compared to earlier generation compounds such as SB-431542 [2] [9]. While SB-431542 demonstrates an inhibitory concentration of 94 nanomolar against ALK5, A 83-01 achieves the same level of inhibition at nearly 8-fold lower concentrations, indicating significantly enhanced binding affinity and inhibitory potency.

Activin Type IB Receptor (ALK4) Inhibition

The inhibition of ALK4 by A 83-01 occurs with an inhibitory concentration of 45 nanomolar, demonstrating potent activity against this activin receptor subtype [1] [2] [8]. ALK4 serves as the primary type I receptor for activin signaling and plays critical roles in various developmental and physiological processes including reproductive function, hepatic metabolism, and hematopoietic regulation. The structural similarity between ALK4 and ALK5 kinase domains explains the cross-reactivity of A 83-01 between these two receptors.

The binding mode of A 83-01 to ALK4 mirrors that observed with ALK5, involving occupation of both the adenosine triphosphate binding site and the adjacent selectivity pocket [6]. The conserved nature of key binding residues between ALK4 and ALK5 allows A 83-01 to form similar hydrogen bonding and hydrophobic interactions in both kinase domains. However, subtle differences in the binding pocket architecture result in approximately 4-fold reduced potency against ALK4 compared to ALK5.

Functional consequences of ALK4 inhibition by A 83-01 include blockade of activin-mediated SMAD2/3 phosphorylation and suppression of activin-responsive gene expression programs [10]. This inhibition has proven particularly valuable in stem cell research applications, where activin signaling can promote unwanted differentiation of pluripotent stem cells. Treatment with A 83-01 helps maintain stemness characteristics by preventing activin-induced lineage commitment.

The selectivity profile of A 83-01 for ALK4 over other activin receptor family members contributes to its utility as a research tool for dissecting activin signaling pathways [7]. While the compound effectively inhibits ALK4-mediated signaling, it demonstrates minimal activity against type II activin receptors, allowing for specific targeting of the type I receptor component of the activin signaling complex.

Nodal Type I Receptor (ALK7) Inhibition

A 83-01 exhibits the highest potency against ALK7 among its target receptors, with an inhibitory concentration of 7.5 nanomolar [1] [2] [8]. This exceptional potency makes A 83-01 one of the most selective and potent ALK7 inhibitors available for research applications. ALK7 functions as the primary type I receptor for nodal signaling, which plays fundamental roles in embryonic development, particularly in establishment of left-right asymmetry and mesendoderm specification.

The enhanced potency of A 83-01 against ALK7 compared to ALK4 and ALK5 likely reflects subtle differences in the kinase domain architecture that favor binding of the compound [6]. While the overall binding mode remains consistent across all three target receptors, specific amino acid differences in the binding pocket may create a more optimal binding environment for A 83-01 in ALK7. This enhanced affinity translates to more potent inhibition of nodal-mediated signaling cascades.

Structural analysis indicates that ALK7 shares high sequence homology with ALK4 and ALK5 in the kinase domain region, with greater than 85% amino acid identity in the adenosine triphosphate binding pocket [11]. Despite this similarity, the enhanced sensitivity of ALK7 to A 83-01 inhibition suggests that even minor structural differences can significantly impact inhibitor binding affinity and selectivity.

The biological consequences of ALK7 inhibition by A 83-01 include disruption of nodal signaling pathways that are critical for early embryonic development [10]. In research applications, this inhibition has been used to study the roles of nodal signaling in stem cell differentiation and to maintain pluripotent stem cells in culture by preventing spontaneous differentiation signals mediated through the nodal pathway.

Selectivity Profile against Other Kinases

Comprehensive kinase profiling studies reveal that A 83-01 maintains remarkable selectivity for its primary targets (ALK4, ALK5, and ALK7) over other members of the kinase superfamily [7] [12]. Screening against a panel of 123 diverse protein kinases demonstrates that A 83-01 shows minimal inhibitory activity against most off-target kinases at concentrations up to 1 micromolar. This selectivity profile is particularly impressive given the large size of the human kinome and the potential for cross-reactivity among adenosine triphosphate-competitive inhibitors.

The most significant off-target activities of A 83-01 include inhibition of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) with an inhibitory concentration of approximately 100 nanomolar, and vascular endothelial growth factor receptor 1 (VEGFR1) with an inhibitory concentration of 270 nanomolar [12] [13]. Additionally, the compound demonstrates moderate inhibitory activity against p38α mitogen-activated protein kinase (inhibitory concentration 560 nanomolar) and p38β mitogen-activated protein kinase (inhibitory concentration 890 nanomolar), though these effects occur at concentrations well above those required for ALK inhibition.

Importantly, A 83-01 shows minimal activity against bone morphogenetic protein receptors ALK1, ALK2, ALK3, and ALK6, with inhibitory concentrations exceeding 1 micromolar [2] [6]. This selectivity is particularly significant because it allows for specific inhibition of transforming growth factor-β/activin/nodal signaling pathways without interfering with bone morphogenetic protein signaling, which utilizes distinct type I receptors despite structural similarities.

The selectivity profile also extends to other major signaling kinases including extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2), which show minimal inhibition even at concentrations up to 3 micromolar [6]. This lack of cross-reactivity with mitogen-activated protein kinase pathways is crucial for maintaining signaling pathway specificity in experimental applications.

Structure-Activity Relationship Analysis

Structure-activity relationship studies of A 83-01 and related analogs have provided detailed insights into the molecular determinants of potency and selectivity [6] [3]. The pyrazole-quinoline core scaffold represents the essential pharmacophore for kinase binding activity, with complete loss of inhibitory activity observed upon replacement of either the pyrazole or quinoline components. This core structure provides the primary binding interactions with the kinase active site and cannot be significantly modified without compromising activity.

The 6-methylpyridine substituent attached to the pyrazole ring plays a critical role in determining selectivity among different activin receptor-like kinase family members [3]. Removal of the methyl group or replacement with other substituents results in altered selectivity profiles, indicating that this region specifically contacts unique structural features within the target kinase binding pockets. The position and electronic properties of substituents on the pyridine ring directly influence the compound's ability to discriminate between different kinase targets.

The carbothioamide linker connecting the pyrazole core to the terminal phenyl ring is essential for maintaining optimal binding geometry and potency [6]. Replacement of the sulfur atom with oxygen (forming a carboxamide) or carbon (forming a ketone) results in significant reductions in inhibitory potency, indicating specific interactions between the sulfur atom and the kinase binding pocket. The conformational flexibility provided by this linker is also crucial for allowing the compound to adopt its preferred binding conformation.

Modifications to the terminal phenyl ring demonstrate that this region can tolerate moderate structural changes while maintaining activity [3]. However, introduction of bulky substituents or highly polar groups at this position generally reduces potency, suggesting spatial constraints in the corresponding binding region of the kinase. Small electron-withdrawing substituents may be tolerated and can potentially enhance selectivity profiles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Chen WP, Wu SM. Small molecule regulators of postnatal Nkx2.5 cardiomyoblast proliferation and differentiation. J Cell Mol Med. 2012 May;16(5):961-5. doi: 10.1111/j.1582-4934.2011.01513.x. PubMed PMID: 22212626; PubMed Central PMCID: PMC3325363.

3: Shimada H, Hashimoto Y, Nakada A, Shigeno K, Nakamura T. Accelerated generation of human induced pluripotent stem cells with retroviral transduction and chemical inhibitors under physiological hypoxia. Biochem Biophys Res Commun. 2012 Jan 13;417(2):659-64. doi: 10.1016/j.bbrc.2011.11.111. Epub 2011 Dec 8. PubMed PMID: 22172948.

4: Vogt J, Traynor R, Sapkota GP. The specificities of small molecule inhibitors of the TGFß and BMP pathways. Cell Signal. 2011 Nov;23(11):1831-42. doi: 10.1016/j.cellsig.2011.06.019. Epub 2011 Jun 29. PubMed PMID: 21740966.

5: Yamamura S, Matsumura N, Mandai M, Huang Z, Oura T, Baba T, Hamanishi J, Yamaguchi K, Kang HS, Okamoto T, Abiko K, Mori S, Murphy SK, Konishi I. The activated transforming growth factor-beta signaling pathway in peritoneal metastases is a potential therapeutic target in ovarian cancer. Int J Cancer. 2012 Jan 1;130(1):20-8. doi: 10.1002/ijc.25961. Epub 2011 Apr 18. PubMed PMID: 21503873.

6: Yuan X, Wan H, Zhao X, Zhu S, Zhou Q, Ding S. Brief report: combined chemical treatment enables Oct4-induced reprogramming from mouse embryonic fibroblasts. Stem Cells. 2011 Mar;29(3):549-53. doi: 10.1002/stem.594. PubMed PMID: 21425417.

7: Yu J, Chau KF, Vodyanik MA, Jiang J, Jiang Y. Efficient feeder-free episomal reprogramming with small molecules. PLoS One. 2011 Mar 1;6(3):e17557. doi: 10.1371/journal.pone.0017557. PubMed PMID: 21390254; PubMed Central PMCID: PMC3046978.

8: Furutani Y, Umemoto T, Murakami M, Matsui T, Funaba M. Role of endogenous TGF-β family in myogenic differentiation of C2C12 cells. J Cell Biochem. 2011 Feb;112(2):614-24. doi: 10.1002/jcb.22953. PubMed PMID: 21268083.

9: Yuan X, Wan H, Zhao X, Zhu S, Zhou Q, Ding S. Combined Chemical Treatment Enables Oct4-Induced Reprogramming from Mouse Embryonic Fibroblasts. Stem Cells. 2011 Jan 7. [Epub ahead of print] PubMed PMID: 21218442.

10: Kawano K, Maitani Y. [Tumor permeability of nanocarriers observed by dynamic contrast-enhanced magnetic resonance imaging]. Yakugaku Zasshi. 2010 Dec;130(12):1679-85. Review. Japanese. PubMed PMID: 21139395.

11: Taniguchi Y, Kawano K, Minowa T, Sugino T, Shimojo Y, Maitani Y. Enhanced antitumor efficacy of folate-linked liposomal doxorubicin with TGF-β type I receptor inhibitor. Cancer Sci. 2010 Oct;101(10):2207-13. doi: 10.1111/j.1349-7006.2010.01646.x. Epub 2010 Jul 1. PubMed PMID: 20608940.

12: Minowa T, Kawano K, Kuribayashi H, Shiraishi K, Sugino T, Hattori Y, Yokoyama M, Maitani Y. Increase in tumour permeability following TGF-beta type I receptor-inhibitor treatment observed by dynamic contrast-enhanced MRI. Br J Cancer. 2009 Dec 1;101(11):1884-90. doi: 10.1038/sj.bjc.6605367. Epub 2009 Nov 3. PubMed PMID: 19888220; PubMed Central PMCID: PMC2788254.

13: Hoberg M, Rudert M, Pap T, Klein G, Gay S, Aicher WK. Attachment to laminin-111 facilitates transforming growth factor beta-induced expression of matrix metalloproteinase-3 in synovial fibroblasts. Ann Rheum Dis. 2007 Apr;66(4):446-51. Epub 2006 Nov 23. PubMed PMID: 17124250; PubMed Central PMCID: PMC1856036.

14: Tojo M, Hamashima Y, Hanyu A, Kajimoto T, Saitoh M, Miyazono K, Node M, Imamura T. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Sci. 2005 Nov;96(11):791-800. PubMed PMID: 16271073.

Explore Compound Types